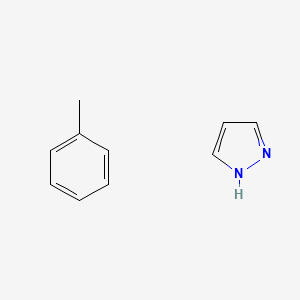
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a bromine atom, a chlorine atom, and two methoxy groups attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone typically involves the bromination of 1-(3-chloro-4,5-dimethoxyphenyl)-ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)-ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)-ethanone
- 2-Bromo-1-(3-chlorophenyl)-ethanone
Uniqueness
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClO3 |
|---|---|
Poids moléculaire |
293.54 g/mol |
Nom IUPAC |
2-bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-4-6(8(13)5-11)3-7(12)10(9)15-2/h3-4H,5H2,1-2H3 |
Clé InChI |
LFCCVJXZLGAFGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(=O)CBr)Cl)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl N-{[(3-iodophenyl)amino]carbonyl}glycinate](/img/structure/B8512228.png)




![2-[(5-Chloro-thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B8512261.png)



